(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid
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Overview
Description
(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid is a chiral α-amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its unique structure, featuring an ethoxycarbonyl group and a dimethylbutanoic acid moiety, makes it a valuable building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It’s known that amino acid transporters play a crucial role in the action of various compounds . These transporters, such as SLC1A5, SLC7A5, SLC7A11, and SLC6A14, are often upregulated in certain cells to satisfy their demand for amino acids .
Mode of Action
It’s known that amino acids and their derivatives can interact with their targets in various ways, such as disrupting transcription factor binding and other gene expression mechanisms .
Biochemical Pathways
Amino acids are known to be involved in numerous biochemical pathways, including those related to cell growth, proliferation, and survival . For instance, the Ehrlich pathway involves the catabolism of amino acids to produce alcohols .
Pharmacokinetics
It’s known that several factors, such as size, charge, and coating molecules, can influence the in vivo pharmacokinetics and biodistribution of compounds .
Result of Action
It’s known that amino acids and their derivatives can have significant impacts on cell growth, proliferation, and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of compounds. Factors such as climate change, pollution, and availability of non-renewable goods can impact the effectiveness of a compound . Additionally, epigenetic factors, which link environmental factors and gene regulation, can also play a role .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid is through the Strecker synthesis. This involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the desired amino acid . The reaction conditions typically involve acidic or basic hydrolysis, depending on the specific requirements of the synthesis.
Another method involves the use of photoredox catalysis for the stereoselective addition of radicals to chiral glyoxylate-derived N-sulfinyl imines . This method allows for the use of carboxylic acids as radical precursors without prior derivatization, making it a convenient and efficient approach.
Industrial Production Methods
Industrial production of this compound often involves large-scale Strecker synthesis due to its simplicity and cost-effectiveness. The process can be optimized by using continuous flow reactors to improve yield and reduce reaction time. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3,3-dimethylbutanoic acid: Lacks the ethoxycarbonyl group, making it less versatile in synthetic applications.
(S)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Similar structure but with a methoxycarbonyl group, which can affect its reactivity and binding properties.
Uniqueness
(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid is unique due to its combination of an ethoxycarbonyl group and a dimethylbutanoic acid moiety, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in the design of molecules with specific binding characteristics and reactivity profiles.
Properties
IUPAC Name |
(2S)-2-(ethoxycarbonylamino)-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5-14-8(13)10-6(7(11)12)9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWONUWPOUBGIO-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(=O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@H](C(=O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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